1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde
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Overview
Description
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde: is an organic compound with the molecular formula C20H21NO . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique structure, which includes a benzyl group, three methyl groups, and a carbaldehyde group attached to a dihydroquinoline ring. It is used in various chemical and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde can be synthesized through several methods. One common approach involves the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with benzyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like toluene under reflux conditions. The resulting product is then oxidized using an oxidizing agent such as chromium trioxide to form the carbaldehyde group .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of high-purity starting materials and controlled reaction conditions to ensure the desired product’s yield and purity. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents like or are used.
Substitution: Reagents such as for nitration or for bromination are employed.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde involves its interaction with various molecular targets. The compound’s carbaldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
- 1-Benzyl-2,2,4,6-tetramethyl-1,2-dihydroquinoline
- 2,4,10-trimethyl-benzo(g)quinoline
- 2,2,4-trimethyl-6-trityl-1,2-dihydroquinoline
Uniqueness: 1-Benzyl-2,2,4-trimethyl-1,2-dihydroquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound’s carbaldehyde group provides additional reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
1-benzyl-2,2,4-trimethylquinoline-6-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-15-12-20(2,3)21(13-16-7-5-4-6-8-16)19-10-9-17(14-22)11-18(15)19/h4-12,14H,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLIKXGIAKMCMAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C=O)CC3=CC=CC=C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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